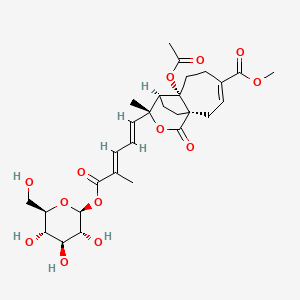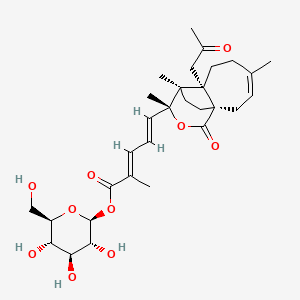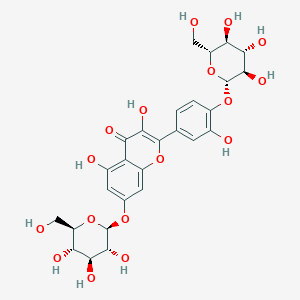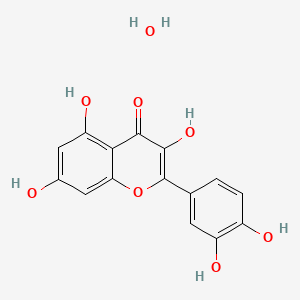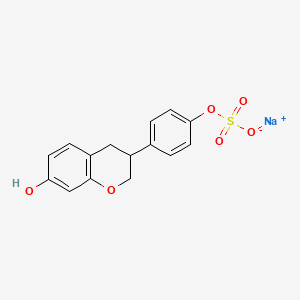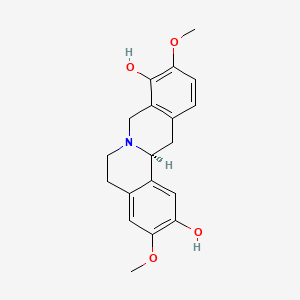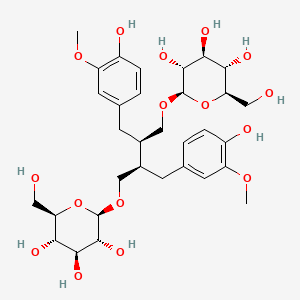
2',3',4'-Trihydroxychalcone
Overview
Description
2’,3’,4’-Trihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 3 and 4 . It is functionally related to a trans-chalcone and has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator, a metabolite, an antineoplastic agent and a geroprotector .
Synthesis Analysis
Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit . The known chalcones 2’,3,4-trihydroxychalcone were isolated from the dry leaves and stems of Stevia lucida . These compounds were structurally characterized by analysis of their spectroscopic data (1D and 2D NMR) .Molecular Structure Analysis
The molecular structure of 2’,3’,4’-Trihydroxychalcone was characterized by analysis of their spectroscopic data (1D and 2D NMR) .Physical and Chemical Properties Analysis
2’,3’,4’-Trihydroxychalcone has a molecular weight of 256.25 g/mol . It has a topological polar surface area of 77.8 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Antidepressant Activity : Derivatives of trihydroxychalcone, specifically 2',4',6'-trihydroxychalcone, have shown significant antidepressant activities. For instance, 2-bromo-2',4',6'-trihydroxychalcone was found to be particularly potent in reducing immobility times in mice, indicative of antidepressant effects (Sui et al., 2011).
Antioxidant Activity and Antiproliferative Studies : Some hydroxychalcone compounds demonstrate substantial antioxidant activity. For example, 2,2',5'-trihydroxychalcone exhibited remarkable ROS scavenging in cell studies and selectively inhibited the proliferation of leukemic cells without affecting normal cells. It also showed potential in regulating glucose levels in specific rat models (Rossi et al., 2013).
Tyrosinase Inhibitory Activity : Hydroxychalcones, including 2',4',6'-trihydroxychalcone, have demonstrated high inhibitory effects on tyrosinase activity, which is significant for skin pigmentation and browning in fruits and vegetables. These findings suggest potential applications in cosmetics and food industries (Nishida Jun et al., 2007).
Anti-Obesity Properties : Studies on 2,4,4'-trihydroxychalcone showed its potential in inhibiting key enzymes related to obesity, such as sucrase, α-amylase, and lipase. Its antioxidant properties and inhibitory effects on these digestive enzymes suggest its potential use in managing obesity (Alsufiani et al., 2023).
Food Preservation : 2,4,4'-Trihydroxychalcone has been studied for its effectiveness as a natural antioxidant in preserving sunflower oil, showing a potential alternative to synthetic antioxidants in food preservation (Alsufiani & Ashour, 2021).
Mechanism of Action
- Role : ERα plays a crucial role in mediating estrogen’s effects, including gene regulation and cell proliferation .
- Gene Regulation : It uniquely regulates genes in bone-derived U2OS cells, affecting 824 out of 1358 genes not regulated by E2 alone .
- Molecular Effects : 2’,3’,4’-THC’s actions differ from selective estrogen receptor modulators (SERMs). It doesn’t directly bind to ERα’s E2 binding site but reprograms ERα activity .
- Cellular Effects : It blocks MCF-7 breast cancer cell proliferation by inhibiting E2-induced MAPK activation and c-MYC transcription .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
2’,3’,4’-Trihydroxychalcone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
2’,3’,4’-Trihydroxychalcone may represent a new class of ERα modulators that do not act as direct agonists or antagonists to overcome the adverse proliferative effects of estrogen in MHT by reprogramming ERα as opposed to an antagonist mechanism that involves blocking the binding of estrogen to ERα .
Biochemical Analysis
Biochemical Properties
2’,3’,4’-Trihydroxychalcone has been found to interact with various enzymes and proteins. It has been shown to modulate estrogen receptor (ER)-mediated responses . This compound has also been reported to have a moderate to potential ability to reduce blood sugar .
Cellular Effects
In cellular processes, 2’,3’,4’-Trihydroxychalcone has been found to have significant effects. It has been shown to block the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription . It also produced a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .
Molecular Mechanism
At the molecular level, 2’,3’,4’-Trihydroxychalcone exerts its effects through various mechanisms. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but rather alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .
Temporal Effects in Laboratory Settings
Its ability to alter the activity of ERα on gene regulation and cell proliferation suggests potential long-term effects on cellular function .
Metabolic Pathways
2’,3’,4’-Trihydroxychalcone is a part of the phenylpropanoid pathway, a large and diverse biosynthetic network that produces a wide array of plant natural products . It is an important intermediate of the flavonoid biosynthetic pathway .
Transport and Distribution
Given its interaction with the estrogen receptor, it is likely that it is transported in the blood to target tissues containing one or both nuclear estrogen receptor subtypes .
Subcellular Localization
Its interaction with nuclear estrogen receptors suggests that it may be localized in the nucleus .
Properties
IUPAC Name |
3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGTBGJKOTHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892373 | |
| Record name | 2',3',4'-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-74-2 | |
| Record name | 2',3',4'-Trihydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


